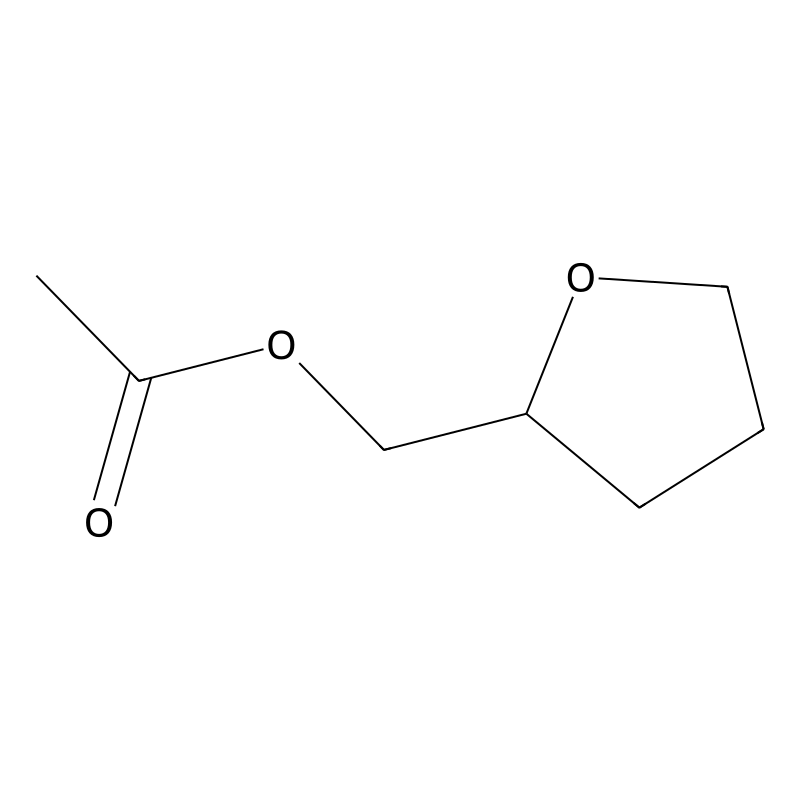

Tetrahydrofurfuryl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Food Science Research

THFA is generally recognized as safe (GRAS) for use in food by the Flavor and Extract Manufacturers Association (FEMA) []. This suggests a potential role for THFA in food science research, particularly for understanding flavor profiles and interactions with other food components. Researchers might use THFA to study how it contributes to the overall flavor of a food product or how it interacts with other flavoring agents.

Chemical Research

As an organic compound, THFA might be of interest to researchers in various fields of chemistry. For instance, studies could explore its potential as a solvent or its reactivity in different chemical reactions.

Biological Research

Limited information exists on the biological properties of THFA. Researchers might be interested in investigating its potential effects on biological systems, such as its antimicrobial activity or its interaction with specific enzymes.

Tetrahydrofurfuryl acetate is a heterocyclic ester with the molecular formula and a molecular weight of 144.17 g/mol. It is synthesized by the reaction of tetrahydrofurfuryl alcohol with acetic anhydride, resulting in a compound that exhibits a sweet, fruity odor, making it useful in flavoring and fragrance applications . This compound is categorized under esters of tetrahydrofurfuryl alcohol, which are known for their low toxicity and favorable safety profile in various applications .

- Hydrolysis: In the presence of water, it can revert to tetrahydrofurfuryl alcohol and acetic acid. This reaction is significant in biological systems where esters are often hydrolyzed.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with an alcohol, leading to new esters and alcohols.

- Dehydration: Under certain conditions, tetrahydrofurfuryl acetate can undergo dehydration reactions, resulting in the formation of more complex compounds or oligomers .

Tetrahydrofurfuryl acetate has been assessed for its biological activity and safety. It does not form reactive metabolites like epoxides, which are often associated with toxicity. The hydrolysis products—tetrahydrofurfuryl alcohol and acetic acid—are considered to have low toxicity, making this compound relatively safe for use in consumer products such as cosmetics and food flavorings .

The primary method for synthesizing tetrahydrofurfuryl acetate involves:

- Reaction of Tetrahydrofurfuryl Alcohol with Acetic Anhydride:

- Combine tetrahydrofurfuryl alcohol with acetic anhydride under controlled temperature conditions.

- The reaction typically requires an acid catalyst to enhance the rate of esterification.

- After completion, the product can be purified through distillation or chromatography to obtain high purity tetrahydrofurfuryl acetate .

Tetrahydrofurfuryl acetate finds various applications across different industries:

- Flavoring Agent: Utilized in food products for its sweet and fruity aroma.

- Fragrance Component: Commonly used in perfumes and cosmetic formulations due to its pleasant scent.

- Solvent: Acts as a solvent for various organic compounds, enhancing their miscibility with fats and waxes in formulations like lipsticks and creams .

- Chemical Intermediate: Serves as a precursor in synthesizing other chemical compounds.

Research on tetrahydrofurfuryl acetate indicates that it interacts favorably within biological systems without forming harmful metabolites. Studies on its hydrolysis suggest that it readily breaks down into non-toxic components, thereby minimizing potential adverse effects when used in consumer products . The compound's low toxicity profile makes it suitable for applications where human exposure is likely.

Tetrahydrofurfuryl acetate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Tetrahydrofuran | 72.11 g/mol | A cyclic ether used as a solvent. | |

| Tetrahydrofurfuryl propionate | 158.20 g/mol | Similar ester with different fatty acid. | |

| Tetrahydrofurfuryl butyrate | 172.22 g/mol | Another ester variant with longer carbon chain. | |

| Tetrahydrofurfuryl phenylacetate | 220.27 g/mol | Contains a phenyl group, enhancing aromatic properties. |

Uniqueness

What sets tetrahydrofurfuryl acetate apart from these similar compounds is its specific application as a flavoring agent and fragrance component due to its distinctive sweet odor profile. Its low toxicity and favorable safety assessments further enhance its appeal for use in consumer products compared to other esters that may have higher toxicity or less desirable sensory properties .

Physical Description

Colourless liquid; Honey, maple, bready aroma

XLogP3

Density

1.058-1.064

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Solvent